
N'-(5-tert-Butyl-1,2-oxazol-3-yl)-N-cyclohexyl-N-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-cyclohexyl-N-methylurea is a synthetic organic compound characterized by the presence of a tert-butyl group, an oxazole ring, and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-cyclohexyl-N-methylurea typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Urea Formation: The final step involves the reaction of the oxazole derivative with cyclohexyl isocyanate and methylamine to form the urea moiety.
Industrial Production Methods
Industrial production of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-cyclohexyl-N-methylurea may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-cyclohexyl-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Amines.
Substitution: Substituted urea derivatives.
科学研究应用
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-cyclohexyl-N-methylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
作用机制
The mechanism of action of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-cyclohexyl-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and urea moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- N-(5-tert-Butyl-1,2-oxazol-3-yl)propanamide
- tert-Butyl N-(5-tert-Butyl-1,2-oxazol-3-yl)carbamate
- N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
Uniqueness
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-cyclohexyl-N-methylurea is unique due to the presence of the cyclohexyl and methyl groups attached to the urea moiety This structural feature imparts distinct physicochemical properties and biological activities compared to other similar compounds
属性
CAS 编号 |
55808-41-8 |
|---|---|
分子式 |
C15H25N3O2 |
分子量 |
279.38 g/mol |
IUPAC 名称 |
3-(5-tert-butyl-1,2-oxazol-3-yl)-1-cyclohexyl-1-methylurea |
InChI |
InChI=1S/C15H25N3O2/c1-15(2,3)12-10-13(17-20-12)16-14(19)18(4)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,16,17,19) |
InChI 键 |
CAPMNPKPJIKMBG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)N(C)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


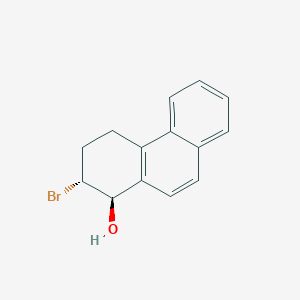
![1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol](/img/structure/B14633750.png)
![Difluoro[bis(trifluoromethyl)]germane](/img/structure/B14633757.png)

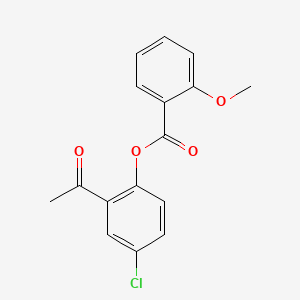
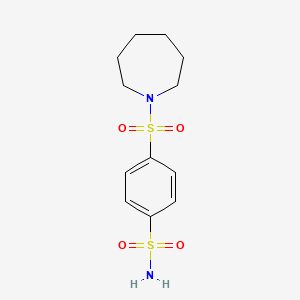
![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)

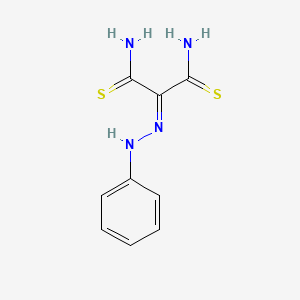
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)
![1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14633796.png)

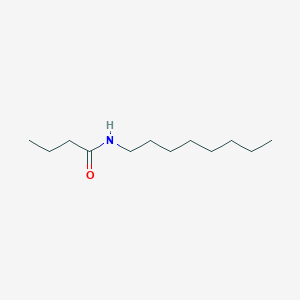
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)
